molecular formula C20H24N4O2 B11162117 6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11162117
M. Wt: 352.4 g/mol
InChI Key: QVGIDZHEEUYRKN-UHFFFAOYSA-N
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Description

6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an isopropyl group, and a methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-12(2)16-10-15(18-13(3)23-24(4)19(18)22-16)20(25)21-11-14-8-6-7-9-17(14)26-5/h6-10,12H,11H2,1-5H3,(H,21,25)

InChI Key

QVGIDZHEEUYRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CC=C3OC)C

Origin of Product

United States

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